3,4-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide
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Overview
Description
3,4-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of two ethoxy groups attached to the benzene ring and a pyridinylmethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-diethoxybenzoic acid and 4-(4-pyridinylmethyl)aniline as the primary starting materials.
Amidation Reaction: The 3,4-diethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. This intermediate is then reacted with 4-(4-pyridinylmethyl)aniline in the presence of a base such as triethylamine to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The ethoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3,4-dicarboxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide.
Reduction: Formation of 3,4-diethoxy-N-[4-(4-aminomethyl)phenyl]benzamide.
Substitution: Formation of 3,4-dihalo-N-[4-(4-pyridinylmethyl)phenyl]benzamide.
Scientific Research Applications
3,4-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide: Similar structure with ethoxy groups at different positions.
3,4-dimethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide: Similar structure with methoxy groups instead of ethoxy groups.
3,5-diethoxy-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide: Similar structure with a piperidinyl group instead of a pyridinyl group.
Uniqueness
3,4-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide is unique due to the specific positioning of the ethoxy groups and the pyridinylmethyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C23H24N2O3 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
3,4-diethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C23H24N2O3/c1-3-27-21-10-7-19(16-22(21)28-4-2)23(26)25-20-8-5-17(6-9-20)15-18-11-13-24-14-12-18/h5-14,16H,3-4,15H2,1-2H3,(H,25,26) |
InChI Key |
HJUOFSFECFEKPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)OCC |
Origin of Product |
United States |
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